molecular formula C11H14FN B1518687 N-cyclopentyl-3-fluoroaniline CAS No. 950494-20-9

N-cyclopentyl-3-fluoroaniline

Cat. No.: B1518687
CAS No.: 950494-20-9
M. Wt: 179.23 g/mol
InChI Key: WLXUGVGVURYYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-fluoroaniline is a chemical compound with the molecular formula C11H14FN . It has a molecular weight of 179.24 . The CAS number for this compound is 950494-20-9 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl group attached to an aniline group, with a fluorine atom on the third carbon of the aniline ring .

Scientific Research Applications

1. Fluorescent Probes for Hydrogen Sulfide Detection

N-cyclopentyl-3-fluoroaniline has been utilized in the development of colorimetric and ratiometric fluorescent probes, like Cy-N(3), for selective detection of hydrogen sulfide (H₂S) in living cells. Such probes are vital for assessing intracellular levels of H₂S, an important biological marker, enabling confocal ratiometric imaging (Yu et al., 2012).

2. Enhancing Fluorophore Performance for Imaging and Drug Delivery

The cyanine chromophore, a key component of this compound-related compounds, is central to advancing imaging and drug delivery applications. Its unique reactivity and photostability characteristics have been leveraged to develop fluorophores with improved imaging properties and quantum yield, beneficial for both fundamental research and clinical settings (Gorka et al., 2018).

3. Cysteine Detection Over Glutathione Indicating Oxidative Stress

The development of near-infrared (NIR) ratiometric fluorescent probes, such as Cy-NB, demonstrates the utility of this compound derivatives for selective cysteine detection in mitochondria. This is crucial for indicating oxidative stress in live cells and has potential clinical applications for monitoring changes in mitochondrial cysteine levels (Yin et al., 2015).

4. Cyanine Fluorophore Orientation in DNA Studies

The orientation of cyanine fluorophores, like those derived from this compound, is significant in DNA research. Studies on sulfoindocarbocyanine fluorophores attached to DNA have provided insights into their stacking behavior and orientation, which is crucial for understanding their interaction with nucleic acids in single-molecule FRET experiments (Ouellet et al., 2011).

5. Genetically Encoded Fluorescent Amino Acids

The integration of low-molecular-weight fluorophores into proteins, including those derived from this compound, has led to the development of genetically encoded fluorescent amino acids. This advancement enables the study of protein structure, dynamics, and interactions, significantly enhancing biochemical and cellular research (Summerer et al., 2006).

Safety and Hazards

While specific safety data for N-cyclopentyl-3-fluoroaniline is not available, similar compounds such as 3-fluoroaniline are considered hazardous. They are classified as combustible liquids and may cause skin irritation, serious eye damage, and respiratory irritation. They are also harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

N-cyclopentyl-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXUGVGVURYYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-3-fluoroaniline
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-3-fluoroaniline
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-3-fluoroaniline
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-3-fluoroaniline
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-3-fluoroaniline
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-3-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.